molecular formula C16H36Si2 B14410024 Tetra-tert-butyldisilene CAS No. 86766-29-2

Tetra-tert-butyldisilene

Cat. No.: B14410024
CAS No.: 86766-29-2
M. Wt: 284.63 g/mol
InChI Key: CGGFJKSATOKBRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetra-tert-butyldisilene is a unique organosilicon compound characterized by the presence of two silicon atoms bonded together with each silicon atom further bonded to two tert-butyl groups. This compound is notable for its stability and reactivity, which are influenced by the steric hindrance provided by the bulky tert-butyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetra-tert-butyldisilene can be synthesized through the reduction of 1,1,2,2-tetra-tert-butyl-1,2-dihalodisilanes using alkali metals or metal naphthalenides . The reaction typically involves the use of sodium or potassium in an inert atmosphere to prevent oxidation.

Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory procedures with potential scaling up. The use of flow microreactor systems can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: Tetra-tert-butyldisilene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Silicon-oxygen compounds.

    Substitution Products: Various organosilicon compounds depending on the reagents used.

Mechanism of Action

The mechanism of action of tetra-tert-butyldisilene involves its interaction with various molecular targets through its silicon-silicon bond. The bulky tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability. The pathways involved include oxidation, reduction, and substitution reactions, which are facilitated by the compound’s unique electronic structure .

Comparison with Similar Compounds

Uniqueness: Tetra-tert-butyldisilene is unique due to its silicon-silicon bond and the significant steric hindrance provided by the tert-butyl groups. This combination results in distinct reactivity patterns and stability compared to other organosilicon compounds .

Properties

CAS No.

86766-29-2

Molecular Formula

C16H36Si2

Molecular Weight

284.63 g/mol

IUPAC Name

ditert-butyl(ditert-butylsilylidene)silane

InChI

InChI=1S/C16H36Si2/c1-13(2,3)17(14(4,5)6)18(15(7,8)9)16(10,11)12/h1-12H3

InChI Key

CGGFJKSATOKBRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](=[Si](C(C)(C)C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.